4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid involves multiple steps. One method includes the reaction of intermediates in the presence of reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and benzotriazol-1-ol in dichloromethane at 25°C . The reaction mixture is then treated with hydrogen chloride in tetrahydrofuran and water, followed by extraction with ethyl acetate and 3M HCl .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis generally involves standard organic synthesis techniques, including condensation reactions and purification steps to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid has several scientific research applications:
Neurology: It is used in the study of acetylcholine receptors and neurotransmission.
Pain and Inflammation: It is utilized in research related to nociception and inflammatory pathways.
Memory and Cognition: The compound is involved in studies on memory, learning, and cognition.
Parkinson’s and Schizophrenia: It is used in research on neurological disorders such as Parkinson’s disease and schizophrenia.
Mechanism of Action
The mechanism of action of 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid involves its interaction with acetylcholine receptors . It modulates neurotransmission by affecting the binding and activity of acetylcholine, a key neurotransmitter in the nervous system . This modulation can influence various neurological processes, including memory, learning, and pain perception .
Comparison with Similar Compounds
Similar Compounds
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
4-((4-Methylpiperazinomethyl)benzoic acid dihydrochloride: Useful in organic synthesis.
Uniqueness
4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid is unique due to its specific interaction with acetylcholine receptors and its applications in neurology and pain research . Its structure allows for targeted modulation of neurotransmission, making it valuable in the study of neurological disorders .
Properties
IUPAC Name |
4-[(4-carbamoylpiperidin-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-13(17)11-5-7-16(8-6-11)9-10-1-3-12(4-2-10)14(18)19/h1-4,11H,5-9H2,(H2,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBYGPQVCXEQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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